molecular formula C21H18Cl2N2O3S B11987747 4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-(1-phenylethyl)benzamide CAS No. 6644-89-9

4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-(1-phenylethyl)benzamide

Cat. No.: B11987747
CAS No.: 6644-89-9
M. Wt: 449.3 g/mol
InChI Key: GRORNAPSWWSAEQ-UHFFFAOYSA-N
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Description

4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-(1-phenylethyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorinated benzamide group, a sulfamoyl group, and a phenylethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-(1-phenylethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the coupling of the phenylethyl group to the benzamide core under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-(1-phenylethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-(1-phenylethyl)benzamide include other chlorinated benzamides and sulfamoyl derivatives. Examples include:

  • 4-chloro-3-[(3-chlorophenyl)sulfamoyl]benzoic acid
  • 4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-methylbenzamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6644-89-9

Molecular Formula

C21H18Cl2N2O3S

Molecular Weight

449.3 g/mol

IUPAC Name

4-chloro-3-[(3-chlorophenyl)sulfamoyl]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C21H18Cl2N2O3S/c1-14(15-6-3-2-4-7-15)24-21(26)16-10-11-19(23)20(12-16)29(27,28)25-18-9-5-8-17(22)13-18/h2-14,25H,1H3,(H,24,26)

InChI Key

GRORNAPSWWSAEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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